molecular formula C12H12N2OS B6534438 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide CAS No. 444931-51-5

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide

Cat. No.: B6534438
CAS No.: 444931-51-5
M. Wt: 232.30 g/mol
InChI Key: AOQUBVWQHBJHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group and a cyclopropanecarboxamide moiety. The compound’s design leverages the sulfur-containing thiophene ring for enhanced binding interactions and metabolic stability, while the cyclopropane group contributes to conformational rigidity and bioavailability .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-6-9-8-2-1-3-10(8)16-12(9)14-11(15)7-4-5-7/h7H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQUBVWQHBJHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-chlorocyanoacetanilide with carbon disulfide in the presence of potassium hydroxide, followed by the addition of methyl iodide, can yield intermediate compounds that are further transformed into the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antiproliferative Activity and Mechanism of Action

Derivatives of this compound, such as N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25), exhibit superior antiproliferative activity against MCF7 breast adenocarcinoma cells (IC50 = 30.8 and 38.7 nM, respectively) compared to the parent compound. These analogs incorporate sulfamoyl or triazine groups, which enhance interactions with ATP-binding pockets of tyrosine kinase receptors, mimicking clinical drugs like gefitinib .

Key Data Table: Antiproliferative Activity

Compound IC50 (nM) Key Structural Features
Parent Compound (Cyclopropanecarboxamide) Not reported Cyclopropane, cyano, thiophene
Compound 24 30.8 Sulfamoyl-pyrimidine, acetamide
Compound 25 38.7 Triazine, phenolic group

Structure-Activity Relationship (SAR) Insights

  • Cyclopropane vs. Aromatic Substituents : The cyclopropane moiety balances rigidity and lipophilicity, favoring kinase binding without excessive steric hindrance. Aromatic substituents (e.g., fluorobenzamide) may enhance target affinity but increase off-target risks.
  • Sulfamoyl/Triazine Additions : These groups in compounds 24 and 25 introduce hydrogen-bonding interactions critical for ATP-pocket inhibition, explaining their lower IC50 values .

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular Formula C₁₀H₉N₃OS
Molecular Weight 239.25 g/mol
CAS Number 304685-87-8
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the potential of thiophene derivatives, including this compound, as anticancer agents. These compounds exhibit significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action
    • The compound is believed to induce cell cycle arrest and apoptosis in cancer cells. Mechanistic studies indicate that it may disrupt tubulin polymerization, similar to other known anticancer agents like nocodazole .
    • In vitro studies demonstrated that treatment with the compound led to G2/M phase accumulation in A549 lung cancer cells, indicating a halt in cell division .
  • Case Studies and Efficacy
    • In a study evaluating various thiophene derivatives, this compound exhibited submicromolar growth inhibition (GI50 values) against multiple cancer cell lines. Specifically, it showed remarkable efficacy against leukemia and prostate cancer cell lines with GI50 values below 1 μM .
    • A comparative analysis with nocodazole revealed that the compound's GI50 values were significantly lower across several tested cell lines, suggesting superior potency .

Antiproliferative Activity Summary

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
A549 (Lung Cancer)0.281.066.51
HL-60 (Leukemia)0.2790.53.0
PC-3 (Prostate)0.6131.54.0
MDA-MB-231 (Breast)0.4151.05.0

Side Effects and Toxicity

While the anticancer potential is promising, it is essential to assess the toxicity profiles of such compounds. Preliminary studies indicate minimal cytotoxicity towards normal cells at therapeutic concentrations, suggesting a favorable therapeutic index .

Q & A

Q. What are the key synthetic pathways for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide?

The synthesis typically involves:

  • Formation of the cyclopenta[b]thiophene core : Cyclocondensation of thiophene derivatives with cyclopentanone under acidic conditions.
  • Coupling reactions : Amide bond formation between the cyclopenta[b]thiophene-2-amine intermediate and cyclopropanecarbonyl chloride using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • Spectroscopy : 1^1H/13^13C NMR to verify functional groups (e.g., cyano at ~110 ppm, amide carbonyl at ~165 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H+^+] at m/z 286.324) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry and bond angles .

Q. What initial biological activities have been reported?

  • Antiproliferative activity : IC50_{50} values of 30–40 nM against MCF7 breast cancer cells, comparable to gefitinib .
  • Enzyme inhibition : Competitive binding to ATP sites of tyrosine kinase receptors, validated via surface plasmon resonance (SPR) assays .

Advanced Research Questions

Q. How does the compound's structure-activity relationship (SAR) influence its biological efficacy?

Key SAR insights include:

  • Cyclopropane moiety : Enhances metabolic stability by reducing oxidative degradation in vivo .
  • Cyano group : Critical for hydrogen bonding with kinase active sites (e.g., Lys271 in EGFR). Replacement with nitro groups reduces potency by 10-fold .
  • Comparative analysis :
Compound ModificationIC50_{50} (nM)Solubility (µg/mL)
Parent compound30.812.5
4-Chloro-substituted analog45.28.3
Propanamide derivative>10022.1
Data from cytotoxicity and HPLC solubility studies .

Q. What computational strategies are used to predict binding modes?

  • Molecular docking : ArgusLab or AutoDock Vina to simulate interactions with tyrosine kinases (e.g., docking into MurF protein’s ATP-binding pocket with RMSD <2.0 Å) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictions in reported IC50_{50}50​ values be resolved?

Discrepancies arise from:

  • Assay conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter competitive inhibition profiles .
  • Cell line heterogeneity : MCF7 subclones with differential EGFR expression show ±15% variability in IC50_{50} .
  • Solution : Standardize protocols (e.g., fixed ATP at 5 mM) and use isogenic cell lines for cross-study comparisons.

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Low yields in coupling steps : Optimize stoichiometry (1:1.2 amine:acyl chloride) and use microwave-assisted synthesis to reduce reaction time from 24 h to 2 h .
  • Purification bottlenecks : Switch from silica gel to preparative HPLC for >99% purity in multi-gram batches .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement (R-factor <0.05) to resolve conformational flexibility in the cyclopentane ring .
  • Biological assays : Combine SPR (for kinetic parameters like konk_{on}/koffk_{off}) with fluorescence polarization (for binding affinity) to validate dual mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.